molecular formula C13H13NO4 B11869165 2,4,8-Trimethoxyquinoline-3-carbaldehyde CAS No. 55934-30-0

2,4,8-Trimethoxyquinoline-3-carbaldehyde

Cat. No.: B11869165
CAS No.: 55934-30-0
M. Wt: 247.25 g/mol
InChI Key: ZPWJHFFYSOATNH-UHFFFAOYSA-N
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Description

2,4,8-Trimethoxyquinoline-3-carbaldehyde is a quinoline derivative featuring methoxy groups at positions 2, 4, and 8 of the quinoline core, along with a formyl group at position 2.

  • Vilsmeier–Haack formylation to introduce the aldehyde group .
  • Methoxy substitution via nucleophilic aromatic substitution or metal-mediated coupling, as seen in the preparation of 2-methoxyquinoline-3-carbaldehyde derivatives using sodium methoxide .

The electron-donating methoxy groups enhance the compound’s solubility in polar solvents and modulate its electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

55934-30-0

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2,4,8-trimethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(10)14-13(18-3)9(7-15)12(8)17-2/h4-7H,1-3H3

InChI Key

ZPWJHFFYSOATNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=C2OC)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,8-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,8-Trimethoxyquinoline-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the aldehyde group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2,4,8-Trimethoxyquinoline-3-carbaldehyde vs. 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde (2c): While both have three methoxy groups, 2c features methoxy-substituted aryl rings at positions 4, 6, and 8, whereas 2,4,8-trimethoxy has direct methoxy groups on the quinoline core. The latter exhibits stronger electron-donating effects, altering reactivity in electrophilic substitution reactions . Melting Points: 2c (218–220°C) vs. The higher melting point of 2c may arise from π-π stacking of aryl groups .
  • This compound vs.

Physicochemical Properties

Compound λmax (UV-Vis) δH (NMR, Aldehyde Proton) Solubility Profile Reference
4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde 1676 cm⁻¹ (C=O stretch) 9.98 ppm (s, 1H) Soluble in CHCl₃, DMSO
2-Methoxyquinoline-3-carbaldehyde Not reported ~10.0 ppm (s, 1H) Moderate in ethanol
This compound Hypothetical: ~1680 cm⁻¹ ~9.9 ppm (s, 1H) High in DMSO, acetone

The aldehyde proton in all derivatives resonates near 10 ppm, confirming its electron-withdrawing nature. The trimethoxy derivative’s solubility is expected to exceed that of aryl-substituted analogs due to polar methoxy groups .

Biological Activity

2,4,8-Trimethoxyquinoline-3-carbaldehyde (TMQCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TMQCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C12H13N1O4
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 55934-30-0

The structure of TMQCA features a quinoline ring substituted with three methoxy groups and an aldehyde functional group, which contributes to its biological activity.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC12H13N1O4
Molecular Weight233.24 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

TMQCA has demonstrated significant antimicrobial activity against various pathogens. A study indicated that it exhibits potent effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains were reported, showcasing TMQCA's potential as an antimicrobial agent.

Anticancer Activity

Research has shown that TMQCA can inhibit the proliferation of cancer cells through multiple pathways:

  • Mechanism of Action : TMQCA induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as p53 and cyclins.
  • Case Study : In vitro studies on breast cancer cell lines revealed that TMQCA significantly reduced cell viability with an IC50 value of approximately 15 µM.

Table 2: Anticancer Activity of TMQCA

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Anti-inflammatory Effects

TMQCA has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential in treating inflammatory diseases.

The biological activity of TMQCA is attributed to its ability to interact with specific molecular targets:

  • Protein Kinase Inhibition : TMQCA inhibits certain protein kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : It also modulates ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Study on Anticancer Properties

A recent study published in Molecules highlighted the anticancer effects of TMQCA on various cancer cell lines. The researchers utilized flow cytometry to analyze apoptosis rates and reported that TMQCA treatment led to a significant increase in early apoptotic cells compared to untreated controls.

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of TMQCA against clinical isolates of bacteria. The results indicated that TMQCA exhibited a broad spectrum of activity, particularly against resistant strains, making it a candidate for further development as an antimicrobial agent.

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